molecular formula C17H16N2O2 B14502913 5-Benzoyl-7-ethyl-2-methyl-2,7-dihydro-4H-indazol-4-one CAS No. 63394-80-9

5-Benzoyl-7-ethyl-2-methyl-2,7-dihydro-4H-indazol-4-one

Cat. No.: B14502913
CAS No.: 63394-80-9
M. Wt: 280.32 g/mol
InChI Key: BEYUSKDEDLWRHZ-UHFFFAOYSA-N
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Description

5-Benzoyl-7-ethyl-2-methyl-2,7-dihydro-4H-indazol-4-one is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzoyl-7-ethyl-2-methyl-2,7-dihydro-4H-indazol-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzoyl chloride with an ethyl-substituted hydrazine derivative, followed by cyclization in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

5-Benzoyl-7-ethyl-2-methyl-2,7-dihydro-4H-indazol-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

5-Benzoyl-7-ethyl-2-methyl-2,7-dihydro-4H-indazol-4-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, such as anticancer and antiviral activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Benzoyl-7-ethyl-2-methyl-2,7-dihydro-4H-indazol-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Indazole: A parent compound with a similar core structure.

    Benzimidazole: Another heterocyclic compound with similar biological activities.

    Pyrazole: A related compound with a different nitrogen arrangement in the ring.

Uniqueness

5-Benzoyl-7-ethyl-2-methyl-2,7-dihydro-4H-indazol-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for various research applications.

Properties

CAS No.

63394-80-9

Molecular Formula

C17H16N2O2

Molecular Weight

280.32 g/mol

IUPAC Name

5-benzoyl-7-ethyl-2-methyl-7H-indazol-4-one

InChI

InChI=1S/C17H16N2O2/c1-3-11-9-13(16(20)12-7-5-4-6-8-12)17(21)14-10-19(2)18-15(11)14/h4-11H,3H2,1-2H3

InChI Key

BEYUSKDEDLWRHZ-UHFFFAOYSA-N

Canonical SMILES

CCC1C=C(C(=O)C2=CN(N=C12)C)C(=O)C3=CC=CC=C3

Origin of Product

United States

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